N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide, commonly known as BDDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BDDPA is a thioacetamide derivative that belongs to the class of benzodioxole compounds. It is widely used in various fields of research, including medicinal chemistry, biochemistry, and neuroscience.
Mechanism of Action
The mechanism of action of BDDPA is not fully understood. However, it is known to interact with various biological targets, including enzymes, receptors, and ion channels. BDDPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
BDDPA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. BDDPA has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
BDDPA has several advantages as a research tool. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, BDDPA has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on BDDPA. One potential area of research is the development of BDDPA-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of BDDPA's potential as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of BDDPA and its interactions with biological targets.
Synthesis Methods
The synthesis of BDDPA involves a multi-step process that starts with the reaction of 3-chlorobenzyl chloride with sodium thiomalate to form 3-chlorobenzyl thiomalate. The resulting compound is then treated with N-(1,3-benzodioxol-5-ylmethyl)amine to form BDDPA. The synthesis of BDDPA is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Scientific Research Applications
BDDPA has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, BDDPA has been investigated for its antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c18-14-3-1-2-13(6-14)9-23-10-17(20)19-8-12-4-5-15-16(7-12)22-11-21-15/h1-7H,8-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCNXXYWEDVQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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